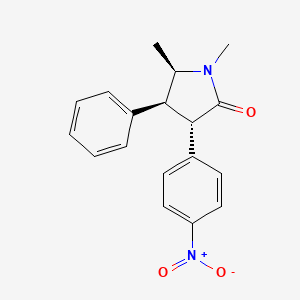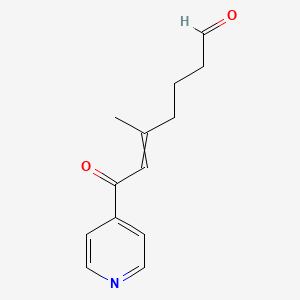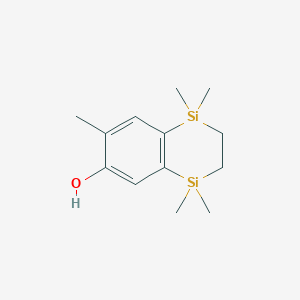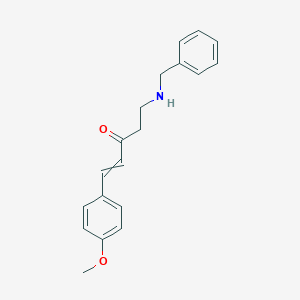![molecular formula C15H16O B14217497 ({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene CAS No. 827615-94-1](/img/structure/B14217497.png)
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-yl group attached to an ethenyl group, further connected to a benzene ring through an oxy-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene typically involves a multi-step process. One common method starts with the preparation of the cyclohexa-2,5-dien-1-yl group, which can be synthesized through a Diels-Alder reaction involving a diene and a dienophile. The ethenyl group is then introduced via a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. Finally, the oxy-methyl linkage is formed through an etherification reaction, where the hydroxyl group of the cyclohexa-2,5-dien-1-yl compound reacts with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and Wittig reactions, which allow for better control over reaction conditions and higher yields. Additionally, the etherification step can be carried out using catalytic methods to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form the corresponding alkane.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The ethenyl group can participate in conjugation with other molecules, enhancing the compound’s reactivity and interaction with biological targets. Additionally, the benzene ring can undergo aromatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene: Unique due to its specific structural arrangement.
Cyclohexa-2,5-dien-1-yl derivatives: Compounds with similar cyclohexadiene groups but different substituents.
Ethenylbenzene derivatives: Compounds with ethenyl groups attached to benzene rings but lacking the cyclohexadiene moiety.
Uniqueness
This compound stands out due to its combination of a cyclohexa-2,5-dien-1-yl group, an ethenyl linkage, and a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
827615-94-1 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-cyclohexa-2,5-dien-1-ylethenoxymethylbenzene |
InChI |
InChI=1S/C15H16O/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2,4-11,15H,1,3,12H2 |
Clave InChI |
ONMLMMHBDSMMGA-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1C=CCC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)

![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)

![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)



